

Technical Support Center: JNJ-55511118 Vehicle Selection for Animal Studies

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Compound of Interest

Compound Name: JNJ-55511118

Cat. No.: B608237

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This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for animal studies involving the AMPA receptor modulator **JNJ-55511118**.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral administration of **JNJ-55511118** in rodents?

A1: Based on published preclinical studies, a 10% (w/v) solution of carboxymethyl- β -cyclodextrin sodium salt (CMC) in water is a recommended vehicle for oral gavage of **JNJ-55511118** in mice.^[1] It is important to note that the solubility of **JNJ-55511118** in this vehicle is limited.

Q2: What is the reported solubility of **JNJ-55511118** in 10% (w/v) carboxymethyl- β -cyclodextrin sodium salt (CMC)?

A2: Studies have indicated that **JNJ-55511118** did not successfully suspend in 10% (w/v) CMC at concentrations higher than 1.0 mg/mL. Therefore, for preparing a 10 mg/kg dose for a mouse, a dosing volume of 10 mL/kg is required.

Q3: What are the known physicochemical properties and solubility of **JNJ-55511118** in other solvents?

A3: **JNJ-55511118** is a crystalline solid.[2] It is soluble in dimethyl sulfoxide (DMSO) and ethanol.[3]

Q4: Are there potential adverse effects associated with the vehicle itself?

A4: High concentrations of cyclodextrins have been reported to cause renal toxicity in rodents in studies lasting a month or more. While 10% (w/v) carboxymethyl- β -cyclodextrin is a commonly used vehicle, researchers should be aware of potential vehicle-related effects, especially in long-term studies.

Q5: What are the observed adverse effects of **JNJ-55511118** in animal studies?

A5: At high levels of receptor occupancy, **JNJ-55511118** has been observed to cause transient hyperlocomotion and a mild impairment in learning and memory in rodents.[4] In a study with male mice, a high dose of 10 mg/kg resulted in an increase in non-reinforced inactive lever pressing.[5] However, a lower effective dose of 1 mg/kg did not show any effects on locomotor activity.[5][6]

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Precipitation of JNJ-55511118 during formulation or administration.	- Exceeding the solubility limit in the chosen vehicle. - Temperature changes affecting solubility.	- Do not exceed a concentration of 1.0 mg/mL when using 10% (w/v) carboxymethyl- β -cyclodextrin sodium salt. - Prepare the formulation fresh before each use. - If using a co-solvent like DMSO initially, ensure the final concentration of the co-solvent in the aqueous vehicle is low enough to prevent precipitation. Perform a small-scale test to check for stability. - Gentle warming and sonication may aid in re-dissolving the compound, but the stability of JNJ-55511118 under these conditions should be verified.
Animal exhibits signs of distress after oral gavage (e.g., coughing, choking, respiratory distress).	- Improper gavage technique leading to administration into the trachea. - Esophageal injury.	- Immediately stop the procedure. - Euthanize the animal if severe respiratory distress is observed. - Ensure personnel are thoroughly trained in proper oral gavage techniques. - Use appropriate gavage needle size and lubricate the tip with a small amount of the vehicle.
Observed behavioral changes in animals (e.g., hyperactivity, changes in operant conditioning responses).	- Pharmacological effect of JNJ-55511118.	- Be aware of the known dose-dependent behavioral effects of JNJ-55511118. [4] [5] - Consider using the lowest effective dose to minimize these effects. [5] [6] - Include

appropriate control groups to differentiate between vehicle and compound effects.

Difficulty in achieving a homogenous suspension.

- Poor wettability of the compound. - Inadequate mixing.

- Use a vehicle containing a surfactant, such as Polysorbate 80 (Tween 80), to improve wettability. - Employ sonication or homogenization to achieve a uniform particle size distribution.

Data Presentation

Table 1: Solubility of **JNJ-55511118**

Solvent/Vehicle	Solubility	Notes
Dimethyl sulfoxide (DMSO)	Soluble up to 100 mM (32.87 mg/mL)	[3]
Ethanol	Soluble up to 100 mM (32.87 mg/mL)	[3]
10% (w/v) Carboxymethyl- β -cyclodextrin sodium salt in water	Limited, up to 1.0 mg/mL	A suspension is formed at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of 10% (w/v) Carboxymethyl- β -cyclodextrin Sodium Salt (CMC) Vehicle

Materials:

- Carboxymethyl- β -cyclodextrin sodium salt
- Sterile, purified water (e.g., Water for Injection, USP)

- Sterile magnetic stir bar and stir plate
- Sterile container

Procedure:

- Weigh the required amount of carboxymethyl- β -cyclodextrin sodium salt to achieve a final concentration of 10% (w/v) (e.g., 1 g for a final volume of 10 mL).
- In a sterile container, add the weighed carboxymethyl- β -cyclodextrin sodium salt to approximately 80% of the final desired volume of sterile water.
- Add a sterile magnetic stir bar and place the container on a stir plate.
- Stir the solution at room temperature until the carboxymethyl- β -cyclodextrin sodium salt is completely dissolved. This may take some time.
- Once dissolved, add sterile water to reach the final desired volume.
- Stir for a few more minutes to ensure homogeneity.
- The vehicle is ready for the addition of **JNJ-55511118**.

Protocol 2: Preparation of JNJ-55511118 Formulation in 10% (w/v) CMC (for a 1 mg/mL Suspension)

Materials:

- **JNJ-55511118** powder
- Prepared 10% (w/v) carboxymethyl- β -cyclodextrin sodium salt vehicle
- Weighing scale and weigh paper/boat
- Spatula
- Vortex mixer or sonicator

- Sterile container

Procedure:

- Calculate the required amount of **JNJ-55511118** to achieve a final concentration of 1 mg/mL in the 10% (w/v) CMC vehicle.
- Accurately weigh the calculated amount of **JNJ-55511118** powder.
- Transfer the weighed **JNJ-55511118** to a sterile container.
- Add a small amount of the 10% (w/v) CMC vehicle to the powder to create a paste. This helps in wetting the powder and preventing clumping.
- Gradually add the remaining volume of the 10% (w/v) CMC vehicle while continuously mixing.
- Vortex the suspension vigorously or sonicate until a homogenous suspension is achieved. Visually inspect for any large aggregates.
- Prepare the formulation fresh before each administration to ensure uniformity and stability.

Protocol 3: General Protocol for Oral Gavage in Mice

Materials:

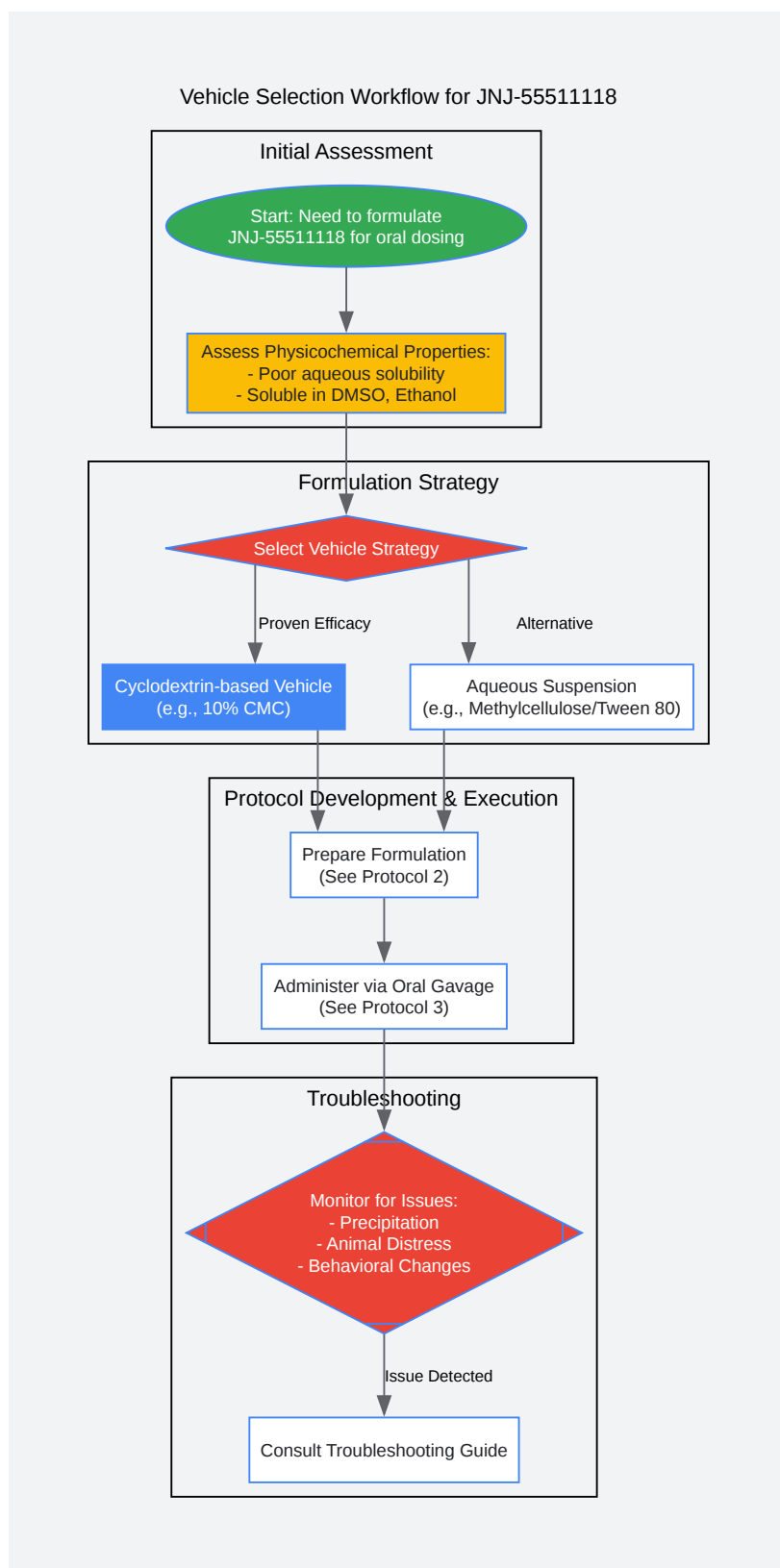
- Prepared **JNJ-55511118** formulation
- Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice)
- Syringe (e.g., 1 mL)
- Animal scale

Procedure:

- Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).

- Draw the calculated volume of the **JNJ-55511118** formulation into the syringe fitted with the gavage needle.
- Gently but firmly restrain the mouse, ensuring the head and body are in a straight line.
- Carefully insert the gavage needle into the mouth, advancing it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force the needle.
- Once the needle is properly positioned in the esophagus (a slight resistance may be felt as it passes the back of the throat), slowly administer the formulation.
- Gently remove the gavage needle.
- Return the mouse to its cage and monitor for any signs of distress, such as coughing or difficulty breathing.

Visualizations



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Caption: A decision workflow for selecting a suitable vehicle for oral administration of **JNJ-55511118** in animal studies.

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